3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 303969-75-7

3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-3078219
CAS Number: 303969-75-7
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl] (CH-13584)

Compound Description: CH-13584 (CAS 115779-20-9), also known as KHL-8425, is a xanthine derivative structurally related to theophylline. It exhibits potent antitussive activity in the 4-8 mg/kg dose range when administered orally []. Research suggests CH-13584 has a different pharmacological profile compared to theophylline, as it does not interact with the adenosine A1 receptor and demonstrates weaker inhibition of cyclic nucleotide phosphodiesterase []. Additionally, CH-13584 displays less bronchodilator activity in vitro and in vivo and lacks the cardiovascular, behavioral, and diuretic side effects associated with theophylline [].

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356, Linagliptin)

Compound Description: BI 1356, also known as Linagliptin, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor being developed for the treatment of type 2 diabetes [, ]. It shows a long duration of action compared to other DPP-4 inhibitors like sitagliptin, vildagliptin, saxagliptin, and alogliptin []. BI 1356 exhibits an IC50 of approximately 1 nM for DPP-4 inhibition and a Ki of 1 nM []. In vivo studies demonstrated superior glucose tolerance control with BI 1356 compared to other DPP-4 inhibitors, mediated through glucagon-like peptide-1 and insulin regulation [, ].

7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

Compound Description: CD1790 is a primary metabolite of linagliptin formed via a two-step enzymatic process involving CYP3A4 and Aldo-keto reductases []. Although a minor metabolite, CD1790's exposure reaches >10% of the parent compound's systemic exposure after oral administration of linagliptin [].

8-[(S)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)

Compound Description: Impurity-I was identified as a process-related impurity during the development of Linagliptin []. It was found in trace amounts (0.05%-0.15%) and characterized using IR, NMR, and mass spectrometry.

7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione (Impurity-II)

Compound Description: Impurity-II was identified as another process-related impurity during Linagliptin development []. Like Impurity-I, it was present in trace amounts and characterized using spectroscopic methods.

8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Impurity-III)

Compound Description: Impurity-III is another process impurity identified during the synthesis of Linagliptin []. It was detected in low amounts and characterized using spectroscopic techniques.

8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-IV)

Compound Description: Impurity-IV was identified as a process-related impurity during the production of Linagliptin []. It was detected in low concentrations and characterized using spectroscopic methods.

1,7-Di(but-2-ynyl)-3-methyl-8-[(R)-3-(methyleneamino)piperidin-1-yl]-1H-purine-2,6(3H,7H)-dione (Impurity-V)

Compound Description: Impurity-V is a process-related impurity found during Linagliptin production []. It was detected at low levels and characterized spectroscopically.

7-(But-2-ynyl)-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VI)

Compound Description: Impurity-VI is a process-related impurity observed during Linagliptin synthesis []. It was identified in trace amounts and characterized by spectroscopic methods.

8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VII)

Compound Description: Impurity-VII was identified as a process impurity during the development of Linagliptin []. It was found in small quantities and characterized using spectroscopic techniques.

3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione (Aminoglutethimide)

Compound Description: Aminoglutethimide is an aromatase inhibitor used in the treatment of hormone-dependent breast cancer. It acts by inhibiting the conversion of androgens to estrogens, thus reducing estrogen levels. It has been used as a lead compound for the development of new aromatase inhibitors, with various analogues designed and synthesized to improve selectivity and potency [, ].

3-(4-Aminophenyl)-1-methylpyrrolidine-2,5-dione (Compound 5)

Compound Description: Compound 5 is a synthetic analog of aminoglutethimide designed to be a more selective aromatase inhibitor []. In vitro studies demonstrate that it inhibits the aromatase enzyme with a Ki of 1.75 μM [].

3-(4-Aminophenyl)-1,3-dimethylpyrrolidine-2,5-dione (Compound 6)

Compound Description: Compound 6 is another synthetic analog of aminoglutethimide designed as a selective aromatase inhibitor []. In vitro studies show it possesses a Ki of 1.75 μM for aromatase inhibition [].

3-(4-Aminophenyl)-3-methylpyrrolidine-2,5-dione (Compound 7)

Compound Description: Compound 7 is a synthetic analog of aminoglutethimide, designed as a more selective aromatase inhibitor []. It demonstrates potent aromatase inhibition in vitro with a Ki of 0.8 μM [].

3-(4-Aminophenyl)-3-ethylpyrrolidine-2,5-dione (Compound 8)

Compound Description: Compound 8 is a synthetic analog of aminoglutethimide aimed at improving aromatase inhibition []. It displays a Ki of 1.0 μM for aromatase inhibition in vitro [].

3-(4-Aminophenyl)pyrrolidine-2,5-dione (Compound 15)

Compound Description: Compound 15 is a synthetic analog of aminoglutethimide with a simplified structure []. It was found to be only moderately inhibitory toward aromatase with an IC50 of 20 μM [].

3-(4-Aminophenyl)-3-ethyl-1-methylpyrrolidine-2,5-dione (Compound 16)

Compound Description: Compound 16 is another synthetic analog of aminoglutethimide synthesized to investigate the effect of an N1-methyl group on aromatase inhibition []. It showed weak inhibition of testosterone aromatization and was inactive towards androstenedione aromatization [].

1H-Purine-2,6-dione,7-[(4-fluorophenyl)methyl]-3,7-dihydro-3-methyl-8-nitro (DDRI-9)

Compound Description: DDRI-9 is a novel DNA damage response (DDR) inhibitor that blocks mitotic progression []. It was discovered through a chemical library screening and was found to inhibit phosphorylated histone variant H2AX foci formation, delay DNA repair, and enhance the cytotoxicity of etoposide and ionizing radiation [].

7-[[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-yl-purine-2,6-dione (C20H20Cl2N8O3)

Compound Description: C20H20Cl2N8O3 is a promising lead compound identified through a molecular docking study targeting the breast cancer-associated enzyme NUDT5 []. It displays potential for inhibiting NUDT5 activity and is considered for further in vitro and in vivo validation.

Properties

CAS Number

303969-75-7

Product Name

3-methyl-7-[(4-methylphenyl)methyl]-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

3-methyl-7-[(4-methylphenyl)methyl]-8-propylsulfanylpurine-2,6-dione

Molecular Formula

C17H20N4O2S

Molecular Weight

344.43

InChI

InChI=1S/C17H20N4O2S/c1-4-9-24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-12-7-5-11(2)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,19,22,23)

InChI Key

ZIFJANJDTVNQRJ-UHFFFAOYSA-N

SMILES

CCCSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)NC(=O)N2C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.